molecular formula C8Cl3FN2 B15128381 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile

Cat. No.: B15128381
M. Wt: 249.5 g/mol
InChI Key: TVWLHONALBNZHU-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile: is a chemical compound with the molecular formula C8Cl3FN2. It is known for its unique structure, which includes three chlorine atoms, one fluorine atom, and two nitrile groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4,5,6-trichlorobenzene-1,3-dicarbonitrile with a fluorinating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile is unique due to its specific arrangement of chlorine, fluorine, and nitrile groups. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8Cl3FN2

Molecular Weight

249.5 g/mol

IUPAC Name

4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8Cl3FN2/c9-5-3(1-13)8(12)4(2-14)6(10)7(5)11

InChI Key

TVWLHONALBNZHU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)F

Origin of Product

United States

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